Sarpagine
Overview
Description
Sarpagine is a monoterpenoid indole alkaloid that belongs to the this compound/macroline/ajmaline family. This family represents an important class of biosynthetically related alkaloids, which are primarily found in various plant species of the Apocynaceae family . This compound and its related alkaloids have been reported to possess significant biological properties, including anticancer, antileishmanial, antiarrhythmic, and antimalarial activities .
Mechanism of Action
Target of Action
Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .
Mode of Action
Recent studies have shown that an analogue of this compound exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .
Biochemical Pathways
The synthesis of this compound involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic this compound core from L-tryptophan esters .
Result of Action
It has been found that an analogue of this compound shows a tenfold improvement in anti-cancer activities . This suggests that this compound and its analogues could have significant therapeutic potential.
Biochemical Analysis
Cellular Effects
Sarpagine has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sarpagine involves several key transformations. One notable method is the [5+2] cycloaddition reaction, which has been employed to construct the seven-membered ring systems present in this compound . Another approach involves the Bischler-Napieralski and homo-Mannich sequence, which enables the formation of the indole-fused azabicyclo[3.3.1]nonane core .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the alkaloid from plant sources, followed by purification processes. The low natural abundance of this compound in plants poses a challenge for large-scale production, necessitating the development of efficient synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions: Sarpagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The Pictet-Spengler cyclization is a notable reaction used to form the C2-C3 bond in the indole-fused azabicyclo[3.3.1]nonane structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-methyltalpinine and O-acetyltalpinine, which exhibit significant biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Sarpagine is structurally related to other monoterpenoid indole alkaloids, such as ajmaline, koumine, and vellosimine . Compared to these compounds, this compound exhibits unique biological activities and structural features that make it a valuable target for drug discovery and development . The following table highlights some similar compounds and their key characteristics:
Compound | Key Characteristics |
---|---|
Ajmaline | Antiarrhythmic agent, high affinity for sodium channels |
Koumine | Antimalarial and anti-inflammatory activities |
Vellosimine | Modest anticancer activity, structural similarity to this compound |
Properties
CAS No. |
482-68-8 |
---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15?,17+,18+/m1/s1 |
InChI Key |
VTVQHYQGTTVKDE-VWFUFAFFSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
Appearance |
Solid powder |
482-68-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarpagine; Raupin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Sarpagine?
A1: this compound has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several spectroscopic techniques have been employed to characterize this compound. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]
Q3: What is the absolute configuration of this compound?
A3: The absolute configuration of this compound has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []
Q4: What is the significance of the exomethylene fragment in this compound's structure?
A4: The exomethylene fragment (C18-C19=C20-C21) in this compound's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []
Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in this compound affect its 13C NMR spectrum?
A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []
Q6: What is the role of Polyneuridine aldehyde esterase in this compound biosynthesis?
A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in this compound biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []
Q7: How is this compound distributed within the Rauvolfia tetraphylla plant?
A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that this compound primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []
Q8: What are the key challenges in the total synthesis of this compound and related alkaloids?
A8: The intricate structure of this compound presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]
Q9: What are some key strategies employed in the total synthesis of this compound alkaloids?
A9: Various innovative strategies have been developed for the total synthesis of this compound alkaloids. Some of these include:
- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []
- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]
- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []
- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []
Q10: What is the significance of synthesizing non-natural this compound derivatives?
A10: The synthesis of non-natural this compound derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []
Q11: What are the known biological activities of this compound and related alkaloids?
A11: this compound alkaloids exhibit a diverse range of biological activities, including:
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